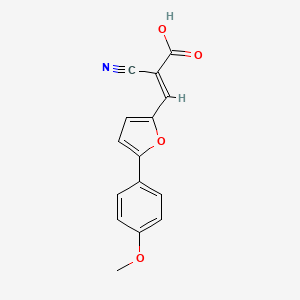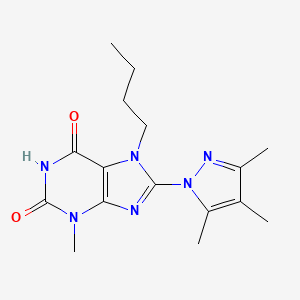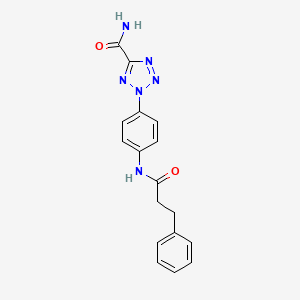
Sulbactam D2 sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulbactam D2 sodium salt is a derivative of the basic penicillin nucleus and functions as a beta-lactamase inhibitor. It is primarily used in combination with beta-lactam antibiotics to combat bacterial resistance by inhibiting the enzyme beta-lactamase, which bacteria produce to destroy antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulbactam D2 sodium salt involves the reaction of penicillanic acid with sulfur trioxide to form sulbactam. This reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The resulting sulbactam is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and solvents in a controlled environment to ensure high yield and purity. The final product is crystallized, filtered, and dried to obtain the pure sodium salt .
Chemical Reactions Analysis
Types of Reactions: Sulbactam D2 sodium salt primarily undergoes hydrolysis and substitution reactions. It acts as a suicide inhibitor, forming a stable complex with beta-lactamase enzymes, thereby preventing the hydrolysis of beta-lactam antibiotics .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Organic solvents and mild bases like sodium hydroxide.
Major Products: The major product of its reaction with beta-lactamase is an inactive enzyme complex, which prevents the degradation of beta-lactam antibiotics .
Scientific Research Applications
Sulbactam D2 sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in bacterial resistance mechanisms and its effects on bacterial cell walls.
Medicine: Combined with beta-lactam antibiotics to treat infections caused by beta-lactamase-producing bacteria.
Industry: Utilized in the development of new antibiotic formulations and in the study of drug resistance
Mechanism of Action
Sulbactam D2 sodium salt exerts its effects by binding to the active site of beta-lactamase enzymes, forming a stable complex that inhibits the enzyme’s activity. This prevents the hydrolysis of beta-lactam antibiotics, thereby restoring their antibacterial activity. The molecular targets include penicillin-binding proteins and beta-lactamase enzymes .
Comparison with Similar Compounds
Clavulanic Acid: Another beta-lactamase inhibitor with a similar mechanism of action but different chemical structure.
Tazobactam: A beta-lactamase inhibitor used in combination with piperacillin.
Avibactam: A non-beta-lactam beta-lactamase inhibitor with a broader spectrum of activity
Uniqueness: Sulbactam D2 sodium salt is unique in its ability to form a stable complex with beta-lactamase enzymes, effectively inhibiting their activity and preventing antibiotic resistance. Its combination with various beta-lactam antibiotics enhances their efficacy against resistant bacterial strains .
Properties
IUPAC Name |
sodium;(2S,5R)-6,6-dideuterio-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1/i3D2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZMPZCWBSWAOX-RIUSHSMCSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]2N(C1=O)[C@H](C(S2(=O)=O)(C)C)C(=O)[O-])[2H].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3019089.png)



![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

![N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019100.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)

